Structural Elucidation of (1-Benzyl-3-methylbutyl)aniline: A Comprehensive Spectroscopic Guide
Structural Elucidation of (1-Benzyl-3-methylbutyl)aniline: A Comprehensive Spectroscopic Guide
Executive Summary & Analytical Strategy
(1-Benzyl-3-methylbutyl)aniline (CAS 936356-72-8), systematically named N-(4-methyl-1-phenylpentan-2-yl)aniline, is a structurally complex secondary amine. Its architecture features an aniline core N-alkylated with a bulky aliphatic chain containing a stereocenter at the C-2 position. This structural motif is highly relevant in the synthesis of pharmaceutical intermediates and fine chemicals[1].
The primary analytical challenge in validating the structure of this compound lies in its stereochemistry. The chiral center at C-2 breaks the local plane of symmetry, rendering the adjacent benzylic methylene protons (C-1) and the terminal isopropyl methyl groups (C-5, C-6) diastereotopic . Consequently, these protons occupy distinct magnetic environments and will not be chemically equivalent in Nuclear Magnetic Resonance (NMR) spectroscopy[2]. To provide a self-validating structural assignment, a multi-modal spectroscopic approach—combining 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—is required[3].
Experimental Workflows & Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and strict environmental controls.
Fig 1. Multi-modal spectroscopic workflow for structural validation of the target compound.
Sample Preparation Protocol
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Solvent Selection & Aliquoting: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is selected because its lack of exchangeable protons preserves the secondary amine (N-H) signal. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference[2].
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Particulate Filtration: Pass the dissolved sample through a tightly packed glass wool plug within a Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Removing microscopic particulates prevents localized magnetic susceptibility gradients, ensuring sharp linewidths (< 1.0 Hz).
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Degassing: Sparge the NMR sample with dry nitrogen gas for 2 minutes. Causality: Displacing dissolved paramagnetic oxygen enhances the relaxation times (T1/T2), yielding higher resolution, particularly for 13C acquisition.
NMR Acquisition Protocol
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Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Tune and match the probe to the ¹H and ¹³C Larmor frequencies. Perform 3D gradient shimming on the ²H lock signal of CDCl₃ until the lock level stabilizes.
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¹H NMR Acquisition: Acquire 16–32 transients using a standard 30° pulse sequence (zg30), 64k data points, and a relaxation delay (D1) of 2 seconds to allow complete longitudinal relaxation.
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¹³C NMR Acquisition: Acquire 1024 transients using a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds.
HRMS and FT-IR Protocols
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HRMS-ESI: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject 5 µL into the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
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ATR-FTIR: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum to subtract atmospheric CO₂ and H₂O. Apply a neat drop of the compound, engage the pressure anvil, and acquire 32 scans from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution.
Spectroscopic Data Analysis & Causality
Nuclear Magnetic Resonance (NMR)
The NMR spectra of (1-Benzyl-3-methylbutyl)aniline are defined by the interplay of stereochemical asymmetry and the mesomeric (+M) effect of the aniline nitrogen[1].
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| H-5, H-6 | 0.85, 0.90 | d, J = 6.5 Hz | 3H, 3H | Isopropyl -CH₃ | Diastereotopic: The adjacent C-2 chiral center places the two methyl groups in different magnetic environments, resolving them into two distinct doublets. |
| H-3 | 1.30–1.45 | m | 2H | Aliphatic -CH₂- | Complex multiplet due to coupling with H-2 and H-4, further complicated by internal diastereotopicity. |
| H-4 | 1.60–1.75 | m | 1H | Isopropyl -CH- | Splits into a multiplet via coupling with H-3 and the six protons of H-5/H-6. |
| H-1a, H-1b | 2.75, 2.85 | dd | 1H, 1H | Benzylic -CH₂- | ABX System: The benzylic protons are diastereotopic and couple with each other (J ≈ 13.5 Hz) and with H-2. |
| N-H | 3.50 | br s | 1H | Secondary Amine | Broadened by the quadrupolar relaxation of the ¹⁴N nucleus (I = 1) and trace chemical exchange. |
| H-2 | 3.65 | m | 1H | -CH(N)- | Deshielded (shifted downfield) by the electronegative nitrogen atom. |
| H-ortho | 6.50 | d, J = 8.0 Hz | 2H | Aniline Ar-H | Mesomeric Shielding: The nitrogen lone pair delocalizes into the ring, increasing electron density at the ortho positions, shifting them significantly upfield[2]. |
| H-para | 6.65 | t, J = 7.5 Hz | 1H | Aniline Ar-H | Shielded by the +M effect, similar to the ortho protons. |
| H-meta | 7.10 | t, J = 7.5 Hz | 2H | Aniline Ar-H | Unaffected by the +M effect; resonates at standard aromatic frequencies. |
| H-Ar | 7.15–7.30 | m | 5H | Benzyl Ar-H | Standard chemical shifts for an alkyl-substituted benzene ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Shift (δ, ppm) | Assignment | Mechanistic Causality |
| C-5, C-6 | 22.5, 23.2 | Isopropyl -CH₃ | Resolved into two distinct signals due to diastereotopicity. |
| C-4 | 25.1 | Isopropyl -CH- | Standard aliphatic methine carbon. |
| C-1 | 42.3 | Benzylic -CH₂- | Deshielded by the adjacent phenyl ring. |
| C-3 | 44.5 | Aliphatic -CH₂- | Shifted downfield relative to a standard alkane due to proximity to the C-2 stereocenter. |
| C-2 | 52.4 | -CH(N)- | Strongly deshielded by the directly attached electronegative nitrogen. |
| C-ortho, C-para | 113.2, 117.1 | Aniline Ar-C | Shielded by the +M effect of the -NHR group. |
| C-meta, C-Ar | 126.0–129.5 | Ar-C | Overlapping signals for the meta aniline carbons and the benzyl ring carbons. |
| C-ipso (Benzyl) | 139.2 | Quaternary Ar-C | Deshielded by the alkyl substituent. |
| C-ipso (Aniline) | 147.5 | Quaternary Ar-C | Highly deshielded by the directly attached nitrogen atom. |
Mass Spectrometry (MS) & Fragmentation Mechanisms
In Electron Ionization (EI) Mass Spectrometry, the molecular ion [M]•⁺ is formed by the ejection of an electron from the nitrogen lone pair, as it possesses the lowest ionization energy in the molecule[3]. The resulting radical cation triggers homolytic cleavage of the adjacent C-C bonds (α-cleavage) to form a highly stable iminium cation.
Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Fragmentation Causality: Because C-2 is flanked by a benzyl group and an isobutyl group, α-cleavage can occur in two directions:
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Loss of an isobutyl radical (57 Da): Yields a fragment at m/z 196 .
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Loss of a benzyl radical (91 Da): Yields a fragment at m/z 162 . Additionally, inductive cleavage of the benzylic bond frequently yields the highly stable tropylium cation (m/z 91 ), which is a hallmark of benzyl-containing compounds[3].
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum serves as an orthogonal validation of the functional groups identified by NMR.
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N-H Stretch (~3400 cm⁻¹): Appears as a single, sharp, weak-to-medium intensity band, confirming the presence of a secondary amine (primary amines would show two bands for symmetric and asymmetric stretching)[2].
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C-H Stretches (sp² and sp³): Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹), while the aliphatic chain produces strong absorptions just below 3000 cm⁻¹ (2950, 2870 cm⁻¹).
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Aromatic C=C Bending (~1600 and ~1500 cm⁻¹): Strong skeletal vibrations characteristic of the phenyl rings.
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Out-of-Plane (OOP) Bending (740, 690 cm⁻¹): Two strong bands in this region are the classic signature of mono-substituted benzene rings, confirming the substitution pattern of both the aniline and benzyl moieties.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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ChemRxiv. (2020). Organophotocatalytic Defluorinative γ-Substitution Towards Monofluoroalkenes (N-alkylaniline NMR characterization).[Link]
